molecular formula C15H24N2O B2702043 N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]but-2-ynamide CAS No. 2411249-32-4

N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]but-2-ynamide

Cat. No.: B2702043
CAS No.: 2411249-32-4
M. Wt: 248.37
InChI Key: NYISUEAQEMYMPQ-UHFFFAOYSA-N
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Description

N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]but-2-ynamide is a synthetic organic compound characterized by its unique structure, which includes a cyclobutyl group attached to a piperidine ring, further connected to an ethyl group and a but-2-ynamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]but-2-ynamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a substitution reaction using cyclobutyl halides.

    Attachment of the Ethyl Group: The ethyl group can be added through an alkylation reaction.

    Formation of the But-2-ynamide Moiety: The final step involves the formation of the but-2-ynamide moiety through a coupling reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]but-2-ynamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-Cyclopentylpiperidin-3-yl)ethyl]but-2-ynamide
  • N-[1-(1-Cyclohexylpiperidin-3-yl)ethyl]but-2-ynamide
  • N-[1-(1-Cycloheptylpiperidin-3-yl)ethyl]but-2-ynamide

Uniqueness

N-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]but-2-ynamide is unique due to its specific cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs with larger cycloalkyl groups. These differences can influence the compound’s reactivity, biological activity, and overall performance in various applications.

Properties

IUPAC Name

N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-3-6-15(18)16-12(2)13-7-5-10-17(11-13)14-8-4-9-14/h12-14H,4-5,7-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYISUEAQEMYMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C)C1CCCN(C1)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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